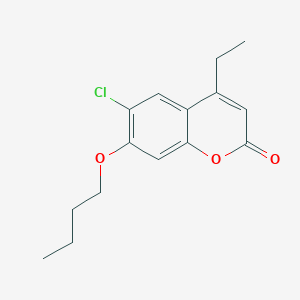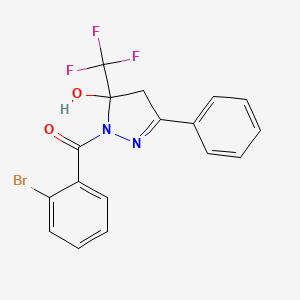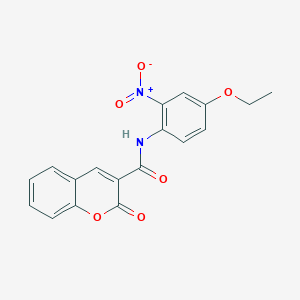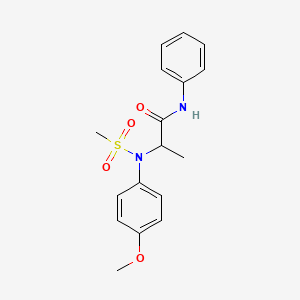
7-butoxy-6-chloro-4-ethyl-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-butoxy-6-chloro-4-ethyl-2H-chromen-2-one, also known as Clotrimazole, is a synthetic antifungal agent that belongs to the class of imidazole derivatives. It is widely used in the treatment of various fungal infections, including ringworm, athlete's foot, and jock itch. Clotrimazole works by inhibiting the growth of fungi by disrupting their cell membrane and preventing the synthesis of ergosterol, an essential component of the fungal cell membrane.
Mechanism of Action
7-butoxy-6-chloro-4-ethyl-2H-chromen-2-one works by inhibiting the synthesis of ergosterol, an essential component of the fungal cell membrane. This disrupts the integrity of the cell membrane, leading to leakage of intracellular contents and ultimately cell death. 7-butoxy-6-chloro-4-ethyl-2H-chromen-2-one also inhibits the activity of cytochrome P450 enzymes, which are involved in the synthesis of ergosterol.
Biochemical and physiological effects:
7-butoxy-6-chloro-4-ethyl-2H-chromen-2-one has been found to have a broad range of biochemical and physiological effects. It has been shown to inhibit the growth of various fungi and to have anticancer properties. In addition, 7-butoxy-6-chloro-4-ethyl-2H-chromen-2-one has been found to have anti-inflammatory and immunomodulatory effects.
Advantages and Limitations for Lab Experiments
7-butoxy-6-chloro-4-ethyl-2H-chromen-2-one is a widely used antifungal agent that has been extensively studied for its biochemical and physiological effects. Its advantages include its broad-spectrum activity against fungi and its potential use in the treatment of cancer. However, its limitations include its potential toxicity and the development of resistance in some fungal species.
Future Directions
There are several potential future directions for research on 7-butoxy-6-chloro-4-ethyl-2H-chromen-2-one. These include the development of new derivatives with improved antifungal and anticancer activity, the study of its mechanism of action and its interaction with fungal and cancer cells, and the development of new formulations for topical and systemic use. In addition, further studies are needed to evaluate the safety and efficacy of 7-butoxy-6-chloro-4-ethyl-2H-chromen-2-one in clinical settings.
Synthesis Methods
7-butoxy-6-chloro-4-ethyl-2H-chromen-2-one can be synthesized by the condensation of 2-chloroacetophenone with ethyl acetoacetate, followed by cyclization with sodium hydroxide in the presence of butyl bromide. The resulting compound is then chlorinated and reacted with sodium methoxide to yield 7-butoxy-6-chloro-4-ethyl-2H-chromen-2-one.
Scientific Research Applications
7-butoxy-6-chloro-4-ethyl-2H-chromen-2-one has been extensively studied for its antifungal and antiproliferative properties. It has been shown to be effective against a wide range of fungi, including Candida albicans, Aspergillus fumigatus, and Trichophyton mentagrophytes. In addition, 7-butoxy-6-chloro-4-ethyl-2H-chromen-2-one has been found to have anticancer properties and has been studied for its potential use in the treatment of various types of cancer, including breast, prostate, and lung cancer.
properties
IUPAC Name |
7-butoxy-6-chloro-4-ethylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClO3/c1-3-5-6-18-14-9-13-11(8-12(14)16)10(4-2)7-15(17)19-13/h7-9H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYNSXZYUARPYJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=C2C(=CC(=O)OC2=C1)CC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-butoxy-6-chloro-4-ethyl-2H-chromen-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4,6-bis(isopropylamino)-1,3,5-triazin-2-yl]-N-cyanoguanidine](/img/structure/B5091311.png)



![2-ethyl-3-(4-fluorophenyl)-7-(5-methyl-4H-1,2,4-triazol-3-yl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5091322.png)

![3-[4-(2-fluorophenyl)-1-piperazinyl]-1-(4-methoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B5091340.png)
![N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(3,5-dimethylphenyl)-N~1~-isopropylglycinamide](/img/structure/B5091345.png)
![ethyl 4-oxo-4-[(2,4,5-trichlorophenyl)amino]-2-butenoate](/img/structure/B5091346.png)
![4-(2-furylmethyl)-9,9-dimethyl-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione](/img/structure/B5091352.png)
![butyl 4-[(3-methyl-4-nitrobenzoyl)amino]benzoate](/img/structure/B5091359.png)

![2-chloro-5-(5-{[3-(2-ethoxy-2-oxoethyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B5091376.png)
![1-(3-{3-[(4-fluorophenyl)amino]-1-piperidinyl}-3-oxopropyl)-2-pyrrolidinone](/img/structure/B5091394.png)